3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or sodium methoxide in an alcohol solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism by which 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects involves its interaction with molecular targets through adsorption and surface-covering capabilities. The compound’s heteroatoms and conjugated bonds allow it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
- 6,7-Dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines
Uniqueness
3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for further functionalization compared to its analogues.
Properties
IUPAC Name |
3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-4-5-2-1-3-7(5)11-8(6)10/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPSTXNKSOMZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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